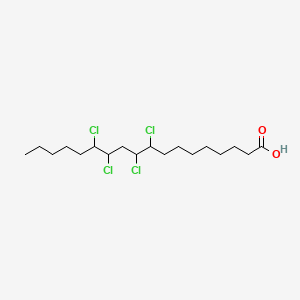

9,10,12,13-Tetrachlorooctadecanoic acid

Description

9,10,12,13-Tetrachlorooctadecanoic acid is a chlorinated derivative of octadecanoic acid (stearic acid) with chlorine atoms substituted at positions 9, 10, 12, and 13 of the hydrocarbon chain. Its molecular formula is C₁₈H₃₂Cl₄O₂, and its molecular weight is 420.12 g/mol . This compound is synthesized via chlorination of octadec-9,12-dienoic acid using stoichiometric chlorine in dichloromethane, followed by solvent removal and hexane extraction to yield a pure white powder . The methyl ester derivative exhibits a weak parent ion at m/z 434 in electron ionization mass spectrometry (EI-MS), with a characteristic daughter ion at m/z 326 (loss of three HCl molecules) . The purified compound melts at 126.2–126.6°C, distinguishing it from brominated analogs and hydroxy derivatives .

Properties

CAS No. |

26533-39-1 |

|---|---|

Molecular Formula |

C18H32Cl4O2 |

Molecular Weight |

422.3 g/mol |

IUPAC Name |

9,10,12,13-tetrachlorooctadecanoic acid |

InChI |

InChI=1S/C18H32Cl4O2/c1-2-3-7-10-14(19)16(21)13-17(22)15(20)11-8-5-4-6-9-12-18(23)24/h14-17H,2-13H2,1H3,(H,23,24) |

InChI Key |

FRSRMUYUIAXUAX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C(CC(C(CCCCCCCC(=O)O)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10,12,13-Tetrachlorooctadecanoic acid typically involves the chlorination of octadecanoic acid. The reaction is carried out in the presence of chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In an industrial setting, the production of 9,10,12,13-Tetrachlorooctadecanoic acid may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and advanced separation techniques, such as distillation and crystallization, can further enhance the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

9,10,12,13-Tetrachlorooctadecanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids or ketones.

Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated carboxylic acids, while reduction can produce partially dechlorinated fatty acids .

Scientific Research Applications

9,10,12,13-Tetrachlorooctadecanoic acid has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its potential effects on biological membranes and its role in cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 9,10,12,13-Tetrachlorooctadecanoic acid involves its interaction with cellular membranes and enzymes. The presence of chlorine atoms can enhance the compound’s lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity. Additionally, the compound may interact with specific enzymes, altering their activity and influencing metabolic pathways .

Comparison with Similar Compounds

Table 1: Key Properties of Halogenated and Hydroxylated Octadecanoic Acid Derivatives

Key Observations:

Halogenation Position and Reactivity: The tetrachloro and tetrabromo derivatives share identical substitution patterns but differ in halogen type. Chlorination yields a lower molecular weight compound (420.12 vs. 600.06 g/mol for brominated analog), influencing solubility and volatility . Brominated analogs (e.g., 9,10,12,13-tetrabromooctadecanoic acid) are prone to side reactions (e.g., HBr elimination), leading to impurities that complicate purification .

Thermal Stability :

- The tetrachloro compound’s melting point (126.2–126.6°C ) exceeds that of its tetrahydroxy counterpart (76.0–76.4°C ), reflecting reduced polarity due to chlorine’s electronegativity versus hydroxyl groups .

Synthetic Pathways: Chlorinated and brominated derivatives are synthesized via direct halogenation of unsaturated precursors (e.g., octadec-9,12-dienoic acid), while hydroxy derivatives require oxidative methods like epoxidation .

Analytical and Functional Differences

- Mass Spectrometry: The methyl ester of 9,10,12,13-tetrachlorooctadecanoic acid shows a parent ion at m/z 434, whereas the dibromo analog (9,10-dibromooctadecanoic acid) exhibits a weaker parent ion at m/z 454 .

- Environmental and Biological Impact: Chlorinated fatty acids like 9,10,12,13-tetrachlorooctadecanoic acid are less studied than perfluorinated analogs (e.g., tricosafluorododecanoic acid) but may pose similar persistence concerns . Hydroxy derivatives (e.g., 9,10,12,13-tetrahydroxyoctadecanoic acid) are intermediates in lipid peroxidation pathways, contrasting with halogenated analogs’ synthetic and industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.